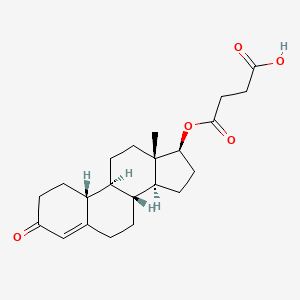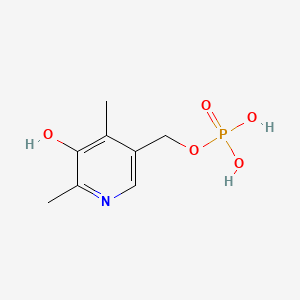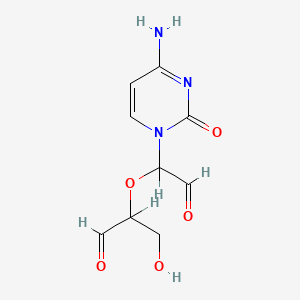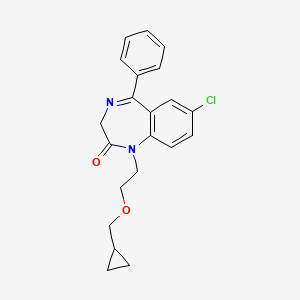
2-乙炔基苯甲醛
描述
Synthesis Analysis
The synthesis of 2-Ethynylbenzaldehyde and its derivatives often involves catalytic methods that enable the efficient generation of complex polycyclic compounds. For example, the use of ZnCl2 catalysis has been demonstrated in the selective synthesis of naphthalene derivatives through [4 + 2] benzannulation reactions with alkynes, showcasing its utility in constructing aromatic compounds with moderate to good yields (Fang et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-Ethynylbenzaldehyde facilitates various tandem reactions, leading to the synthesis of functionalized cyclic compounds. The ethynyl group plays a crucial role in these reactions, enabling the formation of complex structures with relative ease. Studies have highlighted its effectiveness in generating functionalized polyacetylenes through Rh(I) catalyzed polymerization, indicating the compound's potential for producing polymers with desirable properties (Sedláček et al., 2017).
Chemical Reactions and Properties
2-Ethynylbenzaldehyde undergoes various chemical reactions, including cyclization and benzannulation, to form heteroaromatic compounds and naphthalene derivatives. These reactions are often catalyzed by metals such as indium, palladium, and gold, highlighting the compound's reactivity and utility in organic synthesis. The compound's ability to participate in three-component reactions further underscores its versatility in synthesizing complex molecular architectures (Yanada et al., 2008).
Physical Properties Analysis
Although specific studies directly detailing the physical properties of 2-Ethynylbenzaldehyde were not identified in this search, its molecular structure suggests it possesses typical aromatic aldehyde physical properties such as a crystalline form, a distinct melting point, and solubility characteristics influenced by the ethynyl group's presence. These properties are essential for its handling and application in various synthetic procedures.
Chemical Properties Analysis
The chemical properties of 2-Ethynylbenzaldehyde, including its reactivity towards nucleophiles and electrophiles, are central to its utility in organic synthesis. Its ability to undergo catalyzed reactions, such as oxidative cyclization under aerobic conditions to synthesize O-heterocycles, demonstrates its chemical versatility and the role of its ethynyl group in facilitating diverse transformations (Park et al., 2011).
科学研究应用
复杂环化合物的合成
2-乙炔基苯甲醛是一种多功能的构建模块,可用于生成功能化的多环化合物,特别是杂环化合物。由于其简单的操作程序、高效率和优越的原子经济性,它有助于通过串联反应高效构建这些化合物 (Wang, Kuang & Wu, 2012)。
生物共轭物的开发
2-乙炔基苯甲醛(2-EBA)已被用于选择性修饰肽和蛋白质的N-末端。这种方法有助于生产定义良好的生物共轭物,为肽和蛋白质的单位位点修饰提供了有用的工具 (Deng et al., 2020)。
有机化学的进展
该化合物已被应用于各种有机合成方法:
- 促进铜催化的分子内环化反应,合成3-羟基-1-茚酮 (He et al., 2018)。
- 实现芳香融合2,3-二氢茚酮的一锅法合成 (Li et al., 2013)。
- 催化[4 + 2]苯环化反应,选择性合成萘衍生物 (Fang et al., 2011)。
环境应用
2-乙炔基苯甲醛已被用于环境友好的合成方法,例如在水中无催化剂和添加剂的条件下,对邻炔基芳基醛亚胺进行环化反应以制备异喹啉 (Yang et al., 2020)。
安全和危害
未来方向
属性
IUPAC Name |
2-ethynylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDSAJWVTKUHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348726 | |
| Record name | 2-ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylbenzaldehyde | |
CAS RN |
38846-64-9 | |
| Record name | 2-ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)








